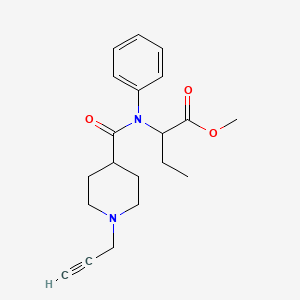

N-(1,3-dioxoisoindol-4-yl)-2-ethylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxoisoindol-4-yl)-2-ethylsulfonylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as KIRA6 and is a potent and selective inhibitor of the NF-κB essential modulator (NEMO) binding domain (NBD) of IκB kinase (IKK).

Scientific Research Applications

Electrophysiological Activity

N-substituted benzamides and benzene-sulfonamides have been synthesized and evaluated for their cardiac electrophysiological activities. These compounds have shown potency in vitro comparable to N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, a selective class III agent in clinical trials, indicating the potential of the 1H-imidazol-1-yl moiety in generating class III electrophysiological activity in this compound series (Morgan et al., 1990).

Antibacterial Activity

A new series of naphthalene-1,4-dione derivatives, including N-(1,3-dioxoisoindol-4-yl)-2-ethylsulfonylbenzamide analogs, have been synthesized and evaluated for their antibacterial properties. These compounds have shown significant minimum inhibitory concentration (MIC) values against various bacterial strains, indicating their potential as effective antibacterial agents (Ravichandiran et al., 2015).

Protecting and Activating Group for Amine Synthesis

The 2-(1,3-dioxan-2-yl)ethylsulfonyl group, related to the 1,3-dioxoisoindolyl moiety, has been used as a new versatile sulfonating agent for amines. This group has shown stability under basic and reductive conditions, and it can be removed by heating in a hot aqueous solution of trifluoroacetic acid. This property makes it useful for the synthesis of N-substituted and N-monosubstituted Dios-amides, potentially applicable in various synthetic chemistry contexts (Sakamoto et al., 2006).

Antimicrobial and Anticancer Activity

Compounds derived from (dioxoisoindolin-2-yl)phenylacetic acid, structurally related to N-(1,3-dioxoisoindol-4-yl)-2-ethylsulfonylbenzamide, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds have shown promising results, indicating potential applications in treating infections and cancer (Bedair et al., 2006).

properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-2-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-2-25(23,24)13-9-4-3-6-10(13)15(20)18-12-8-5-7-11-14(12)17(22)19-16(11)21/h3-9H,2H2,1H3,(H,18,20)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZSBLJCIBJATJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC3=C2C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxoisoindol-4-yl)-2-ethylsulfonylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

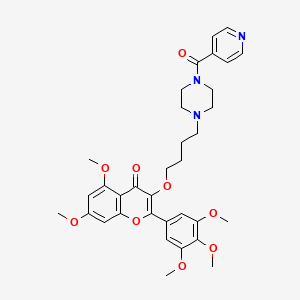

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2821145.png)

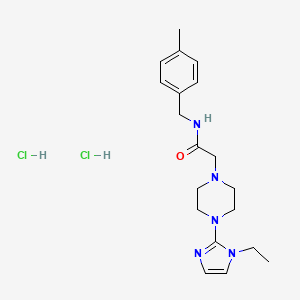

![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821150.png)

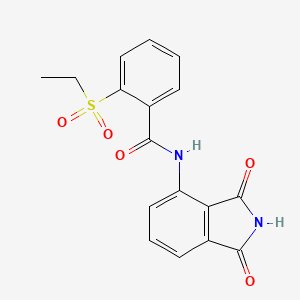

![N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2821153.png)

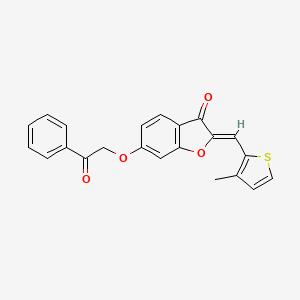

![N-{4-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821155.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzothiazine-7-carboxylic acid](/img/structure/B2821157.png)

![1-(3,5-dimethylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2821161.png)

![cis-2-(Tert-butoxycarbonyl)-7A-fluoro-octahydropyrano[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B2821162.png)